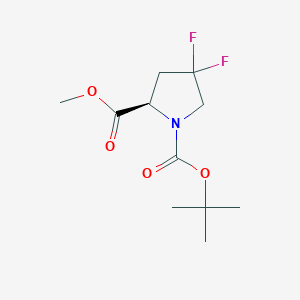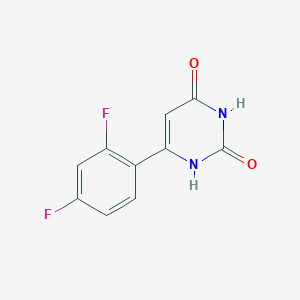
6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
“6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a 2,4-difluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with two fluorine atoms attached at the 2 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrimidine ring core, with a 2,4-difluorophenyl group attached at the 6-position of the pyrimidine ring . The presence of the fluorine atoms and the nitrogen atoms in the ring system would likely have significant effects on the electronic properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atoms in this compound could influence its properties, such as its reactivity, polarity, and phase behavior .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are implicated in various types of cancers, and targeting them can inhibit tumor growth, proliferation, and survival. These compounds may serve as lead compounds for the development of new cancer therapies.
Antiproliferative Agents
Derivatives of this compound have shown antiproliferative activities , which is crucial in the development of treatments for diseases characterized by uncontrolled cell growth, such as cancer . They can be designed to target specific pathways involved in cell cycle regulation.
Antimicrobial Applications
The pyrimidine core of the compound is known to possess antimicrobial properties . This makes it a valuable scaffold for developing new antimicrobial agents that can be used to treat various bacterial infections .
Anti-inflammatory and Analgesic Uses
Some derivatives of this compound class exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the development of new drugs to treat inflammatory diseases and pain management .
Material Science
In material science, these compounds can be used to synthesize new classes of materials with unique properties, such as heterocyclic systems that are important in organic synthesis and could have applications in creating new types of polymers or coatings .
Biochemical Research
In biochemical research, these compounds can be used as tools to study biological processes . For example, they can be used to investigate the role of FGFRs in cell signaling and development, which can provide insights into the mechanisms of diseases .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, indicating potential cytotoxic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2,4-difluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIAVQAHXKQZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



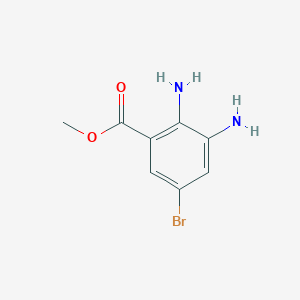
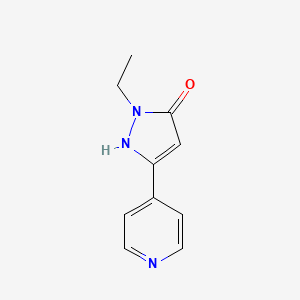
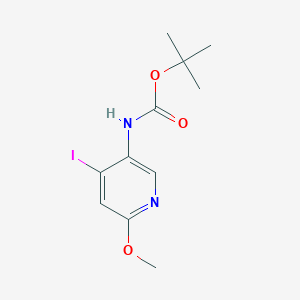
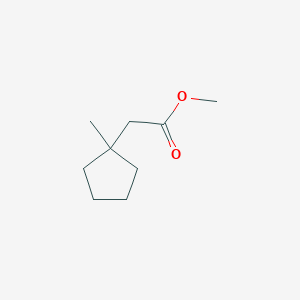

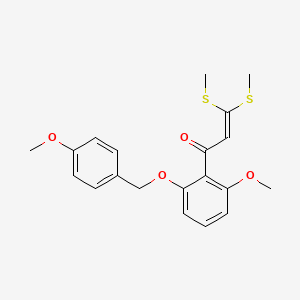
![3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B1466832.png)
![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)
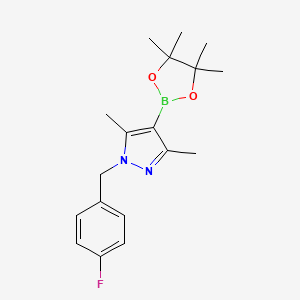

![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
![[4-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B1466843.png)

